N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide is a synthetic compound that belongs to the class of triazolopyrimidinesThe unique structure of this compound, which includes a triazolopyrimidine moiety, contributes to its biological activity and potential therapeutic benefits .
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation . This inhibitory action results in the arrest of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . By preventing the progression of the cell cycle, this compound can halt the proliferation of cells, particularly cancer cells that often exhibit uncontrolled growth .
Pharmacokinetics
These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This can lead to a decrease in tumor size and potentially halt the progression of the disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other drugs or substances can impact the compound’s action through potential drug-drug interactions .
Preparation Methods
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Attachment of the propyl linker: The triazolopyrimidine core is then reacted with a suitable propylating agent to introduce the propyl group.
Introduction of the fluorobenzamide moiety: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: The compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cell lines makes it a valuable tool for studying cancer biology.
Pharmaceutical Development: Its unique structure and biological activity make it a candidate for the development of new anticancer drugs.
Comparison with Similar Compounds
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzamide can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
Quinazolin-4(3H)-one derivatives: These compounds have been evaluated for their antimicrobial properties and share structural similarities with triazolopyrimidines.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity against cancer cell lines .
Properties
IUPAC Name |
2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKSBQZUJYTZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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